2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide
Description
2-Hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide is a synthetic benzamide derivative featuring a hydroxyl group at the 2-position of the benzamide ring and a 4-nitrophenylaminoethyl substituent on the amide nitrogen. Its structure combines electron-withdrawing (nitro) and hydrogen-bonding (hydroxyl) groups, making it a candidate for diverse pharmacological applications, including antiviral and anticancer research . The compound’s synthesis likely involves benzamidomethylation reactions, as described in analogous compounds (e.g., using reagents like (benzamidomethyl)triethylammonium chloride) .
Properties
IUPAC Name |
2-hydroxy-N-[2-(4-nitroanilino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-14-4-2-1-3-13(14)15(20)17-10-9-16-11-5-7-12(8-6-11)18(21)22/h1-8,16,19H,9-10H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAALTOPFXFHLGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC2=CC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling via Carbodiimide Chemistry
The most direct route to 2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide involves coupling 2-hydroxybenzoic acid with N-(2-aminoethyl)-4-nitroaniline using carbodiimide reagents. In a protocol adapted from the synthesis of (αR)-α-hydroxy-N-[2-(4-nitrophenyl)ethyl]benzeneacetamide, 2-hydroxybenzoic acid is activated with 1-hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) in anhydrous N,N-dimethylformamide (DMF). Triethylamine is added to neutralize HCl byproducts, and the reaction proceeds at room temperature for 1 hour, achieving yields exceeding 90% under optimal conditions.
Reaction Conditions:
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Solvent: DMF
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Activators: HOBt (1.2 eq), EDCI (1.5 eq)
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Base: Triethylamine (2.0 eq)
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Temperature: 20–25°C
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Time: 1–2 hours
The intermediate acyloxybenzotriazole undergoes nucleophilic attack by the primary amine of N-(2-aminoethyl)-4-nitroaniline, forming the target amide. Quenching with ice water induces crystallization, and the crude product is purified via recrystallization from ethanol.
Stepwise Synthesis via Hydroxyethylation and Condensation
An alternative approach, inspired by the preparation of N-[2-(2-hydroxyethoxy)-4-nitrophenyl]ethanolamine, involves synthesizing the ethylenediamine intermediate before amidation.
Synthesis of N-(2-Aminoethyl)-4-nitroaniline
4-Nitroaniline reacts with ethylene chlorohydrin under basic conditions (NaOH or KOH) in DMF at 100–130°C and 0.1–1.0 MPa pressure to form N-(2-hydroxyethyl)-4-nitroaniline. Subsequent conversion of the hydroxyl group to an amine is achieved via a Gabriel synthesis or Mitsunobu reaction, though these steps require further optimization for scalability.
Amide Bond Formation
The resulting N-(2-aminoethyl)-4-nitroaniline is coupled with 2-hydroxybenzoyl chloride in dichloromethane (DCM) using calcium carbonate as a base. This method, while effective, yields approximately 60–70% due to competing side reactions.
Comparative Analysis of Methodologies
The carbodiimide method outperforms stepwise condensation in yield and efficiency, making it preferable for large-scale production. However, the latter offers flexibility in intermediate functionalization.
Optimization Strategies
Solvent Selection
Polar aprotic solvents like DMF enhance reagent solubility and stabilize tetrahedral intermediates during amidation. Substituting DMF with dimethylacetamide (DMAc) reduces hydrolysis side reactions but increases costs.
Catalytic Additives
Inclusion of 4-dimethylaminopyridine (DMAP) accelerates acylation by 15–20%, though it complicates purification. Calcium carbonate in stepwise condensation suppresses nitro group reduction.
Temperature and Pressure Controls
Elevated temperatures (50–60°C) reduce reaction times but risk decarboxylation of 2-hydroxybenzoic acid. Pressurization (0.5–1.0 MPa) improves gas-liquid mass transfer in autoclave reactions.
Purification and Characterization
Crystallization
Crude this compound is purified via antisolvent crystallization using water or ethanol-water mixtures. Particle size distribution is controlled by cooling rates (0.5–1.0°C/min).
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group (-NO₂) in the compound undergoes reduction to an amine (-NH₂) via:
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Borane-mediated reduction : DEANB complexes donate hydrides, facilitating the nitro-to-amine conversion .
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Catalytic hydrogenation : Post-reduction steps may involve Pd-based catalysts (e.g., Pearlman’s catalyst) to ensure complete conversion .
Amide Bond Formation
The benzamide core forms via:
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Nucleophilic attack : The amine group from 4-nitroaniline attacks the carbonyl carbon of a benzamide precursor (e.g., ethyl benzoate).
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Elimination of by-products : Alcohol by-products (e.g., ethanol) are removed via distillation .
Kinetic and Thermodynamic Control
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Temperature sensitivity : Reactions often require reflux conditions (e.g., 50°C for DEANB-mediated steps) to optimize yield .
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By-product minimization : Controlled cooling and heating cycles are avoided to improve reproducibility .
NMR Analysis
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1H-NMR (DMSO-d₆) :
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13C-NMR : Not explicitly provided, but inferred from analogous benzamide structures.
IR Spectroscopy
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C13H14N2O3
Molecular Weight : 246.26 g/mol
The compound features a hydroxy group, a nitrophenyl moiety, and a benzamide core, which contribute to its reactivity and biological effects. The presence of the nitro group is particularly significant as it can undergo reduction to form an amino group, altering its biological activity.
Chemistry
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Precursor in Organic Synthesis :
- Used as a building block for synthesizing more complex organic molecules.
- Acts as a reagent in various organic reactions.
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Chemical Reactions :
- Oxidation : The hydroxy group can be oxidized to a carbonyl group.
- Reduction : The nitro group can be reduced to an amino group.
- Electrophilic Substitution : The benzamide core can undergo substitution reactions at ortho and para positions relative to the hydroxy group.
Biology
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Antimicrobial Activity :
- Exhibits significant antimicrobial properties against various bacterial strains.
- Example efficacy data:
Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 15 32 Escherichia coli 18 16 Pseudomonas aeruginosa 12 64 -
Anticancer Activity :
- Demonstrated antiproliferative effects against several cancer cell lines.
- Example data:
Cell Line IC50 (µM) Mechanism of Action A549 (Lung Carcinoma) 8.1 Induction of apoptosis via caspase activation MCF7 (Breast Carcinoma) 5.5 Inhibition of tubulin polymerization HT29 (Colon Carcinoma) 10.0 Cell cycle arrest at G2/M phase
Medical Applications
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Drug Development :
- Explored as a scaffold for designing new therapeutic agents due to its biological activities.
- Potential applications in treating infections and cancers.
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Mechanism of Action :
- Interaction with biological macromolecules through hydrogen bonding and π-π interactions enhances binding affinity.
- Metabolic transformations may lead to active metabolites that exert biological effects.
Industrial Applications
- Material Development :
- Utilized in developing advanced materials like polymers and coatings due to its unique chemical properties.
- Synthesis Optimization :
- Industrial production may involve continuous flow reactors for enhanced efficiency and yield.
Case Studies
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Anticancer Activity Research :
- A study indicated that derivatives with similar structures exhibited enhanced cytotoxicity against various cancer cell lines, suggesting modifications can significantly influence activity.
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Antimicrobial Efficacy Studies :
- Research highlighted the importance of the nitro group in enhancing antimicrobial properties, revealing that compounds with electron-withdrawing groups showed improved activity against resistant bacterial strains.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The hydroxy and nitrophenyl groups can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations in vivo, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs, their substituents, synthesis routes, and biological activities:
Structural and Electronic Effects
- Hydroxyl Group : Enhances hydrogen bonding and solubility. Absence in N-[2-(4-nitrophenyl)ethyl]benzamide reduces polarity compared to the target compound .
- Heterocyclic Modifications : Isoxazole-thioether in Compound 25 introduces steric bulk and sulfur-mediated interactions, broadening therapeutic scope .
Pharmacological Profiles
- Anticancer Activity : Compound 25 and analogs are patented for cancer treatment, though specific mechanisms (e.g., kinase inhibition) remain undisclosed .
- Antiviral Potential: Nitazoxanide’s nitro-thiazole moiety shares structural motifs with the target compound, suggesting possible overlap in antiviral pathways .
Biological Activity
2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and applications of this compound, supported by relevant data and findings from diverse research sources.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C13H14N2O3
- Molecular Weight : 246.26 g/mol
The presence of a hydroxy group and a nitrophenyl moiety contributes to its unique chemical reactivity and potential biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and π-π interactions. The nitro group can undergo reduction to form an amino group, which may alter its biological effects compared to similar compounds.
Key Interactions:
- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
- π-π Interactions : The aromatic rings facilitate π-π stacking with nucleobases or proteins, potentially influencing their functions.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, demonstrating efficacy comparable to standard antibiotics.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
This table summarizes the antimicrobial efficacy observed in vitro.
Anticancer Activity
The compound has shown promising anticancer properties in various cell lines. Notably, it was evaluated for antiproliferative effects against A549 lung carcinoma cells and other cancer types.
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through multiple mechanisms.
Case Studies
Several case studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:
- Study on Anticancer Activity : A study demonstrated that derivatives with similar structures showed enhanced cytotoxicity against various cancer cell lines, suggesting that modifications in substituents can significantly influence activity .
- Antimicrobial Efficacy Research : Research highlighted the importance of the nitro group in enhancing antimicrobial properties, revealing that compounds with electron-withdrawing groups exhibited improved activity against resistant bacterial strains .
Q & A
Q. What are the established synthetic routes for 2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide, and how can reaction yields be optimized?
The compound is typically synthesized via a two-step process:
- Step 1 : Condensation of 4-nitrophenethylamine with a benzoyl chloride derivative. For example, reacting 2-hydroxybenzoyl chloride with 2-[(4-nitrophenyl)amino]ethylamine under anhydrous conditions in the presence of a base (e.g., triethylamine) in dichloromethane .
- Step 2 : Purification via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane mixtures) and recrystallization from ethanol to achieve >90% purity . Yield optimization requires controlling reaction temperature (0–5°C during benzoyl chloride addition) and stoichiometric excess (1.2–1.5 equivalents) of the amine to minimize side reactions .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- NMR Spectroscopy : H and C NMR confirm the presence of the hydroxy group (δ ~10.5 ppm, broad singlet), nitrophenyl protons (δ ~8.2–8.4 ppm, doublets), and ethylamino linker (δ ~3.4–3.6 ppm, triplet) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 356.12) .
- UV-Vis Spectroscopy : Absorption maxima near 270 nm (benzamide π→π) and 320 nm (nitrophenyl n→π) indicate electronic interactions between substituents .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Solubility : Test in DMSO (primary stock solvent) and aqueous buffers (e.g., PBS at pH 7.4) with sonication. Low aqueous solubility (<50 µM) is common due to the hydrophobic nitrophenyl group; consider using cyclodextrin-based solubilizers .
- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products may arise from hydrolysis of the amide bond under acidic/basic conditions .
Advanced Research Questions
Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound in biological systems?
- Substituent Variation : Synthesize analogs with modifications to the hydroxy group (e.g., methoxy, acetyloxy) or nitrophenyl moiety (e.g., cyano, trifluoromethyl) to evaluate effects on bioactivity .
- Biological Assays : Test analogs in target-specific assays (e.g., kinase inhibition, antimicrobial susceptibility). For example, replace the hydroxy group with a methoxy group to assess hydrogen bonding’s role in target binding .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with proteins like tyrosine kinases or bacterial enzymes, correlating binding scores with experimental IC values .
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation of a DMSO/water mixture. Use SHELXL for refinement to determine bond angles, torsion angles (e.g., dihedral angle between benzamide and nitrophenyl planes), and hydrogen-bonding networks .
- Challenges : The hydroxy group may form intramolecular hydrogen bonds with the amide carbonyl, stabilizing a planar conformation. Compare with solution-state NMR data to identify conformational flexibility .
Q. What mechanistic insights can be gained from studying the compound’s interaction with biological targets?
- Enzyme Inhibition Assays : Measure IC against purified enzymes (e.g., Trypanosoma brucei proteases) using fluorogenic substrates. A low IC (<10 µM) suggests competitive inhibition, validated via Lineweaver-Burk plots .
- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to track subcellular localization in mammalian cells, revealing preferential accumulation in mitochondria or nuclei .
- Resistance Profiling : Serial passage of pathogens (e.g., Staphylococcus aureus) in sublethal compound concentrations identifies mutations in putative target genes (e.g., gyrB for DNA gyrase) via whole-genome sequencing .
Methodological Considerations
Q. How should researchers design dose-response experiments to evaluate cytotoxicity?
- Cell Lines : Use adherent (e.g., HEK293) and suspension (e.g., Jurkat) cells to assess tissue-specific toxicity.
- Dosing Range : Test 0.1–100 µM concentrations over 48–72 hours, using MTT or resazurin assays. Calculate CC values with nonlinear regression (e.g., GraphPad Prism) .
- Controls : Include cisplatin (positive control) and DMSO (vehicle control) to validate assay robustness.
Q. What analytical methods are suitable for detecting degradation products during stability studies?
- HPLC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) coupled with tandem MS to identify hydrolyzed products (e.g., 4-nitrophenethylamine or 2-hydroxybenzoic acid) .
- Forced Degradation : Expose the compound to 0.1 M HCl/NaOH (2 hours, 60°C) or UV light (254 nm, 24 hours) to simulate extreme conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
